molecular formula C38H56N4O4 B1496772 4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol CAS No. 323193-85-7

4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol

Katalognummer: B1496772
CAS-Nummer: 323193-85-7
Molekulargewicht: 632.9 g/mol
InChI-Schlüssel: ZSDPYCVORQDIHQ-KKLWWLSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a Schiff base derivative featuring a bis-tert-butyl-substituted phenolic core, morpholinylmethyl substituents at positions 3 and 6, and a cyclohexyl-linked iminomethyl bridge. The tert-butyl groups enhance steric bulk and hydrophobicity, while the morpholine rings contribute to polarity and hydrogen-bonding capacity . The stereochemistry (1R,2R) of the cyclohexyl moiety is critical for its three-dimensional conformation and intermolecular interactions .

Eigenschaften

IUPAC Name

4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H56N4O4/c1-37(2,3)31-19-27(35(43)29(21-31)25-41-11-15-45-16-12-41)23-39-33-9-7-8-10-34(33)40-24-28-20-32(38(4,5)6)22-30(36(28)44)26-42-13-17-46-18-14-42/h19-24,33-34,43-44H,7-18,25-26H2,1-6H3/t33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDPYCVORQDIHQ-KKLWWLSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479340
Record name (6E,6'E)-6,6'-{(1R,2R)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(morpholin-4-yl)methyl]cyclohexa-2,4-dien-1-one}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323193-85-7
Record name (6E,6'E)-6,6'-{(1R,2R)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(morpholin-4-yl)methyl]cyclohexa-2,4-dien-1-one}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1R,2R)-(-)-1,2-Cyclohexanediylbis((E)-(nitrilomethylidyne))]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes research findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups, including tert-butyl and morpholine moieties, which contribute to its biological activity. Its structural complexity allows for diverse interactions with biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of Alzheimer's disease due to their roles in amyloid-beta peptide aggregation and cholinergic signaling disruption .
  • Antioxidant Activity :
    • The compound exhibits moderate antioxidant properties, reducing oxidative stress markers in cell cultures exposed to amyloid-beta toxicity. This suggests a protective role against neuroinflammation and neuronal damage .
  • Cell Viability Enhancement :
    • In vitro studies demonstrate that treatment with the compound can improve cell viability in astrocytes subjected to amyloid-beta-induced toxicity. This protective effect is mediated through the modulation of inflammatory cytokines such as TNF-α .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Reference
AChE InhibitionIC50 = 0.17 μM
β-secretase InhibitionIC50 = 15.4 nM
Amyloid-beta Aggregation Inhibition85% inhibition at 100 μM
Cell Viability in Astrocytes62.98% viability with Aβ treatment
Reduction of ROS LevelsDecreased fluorescence compared to Aβ alone

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of the compound in an Alzheimer's disease model, researchers observed significant reductions in oxidative stress markers and improved neuronal survival rates when treated with the compound compared to controls .

Case Study 2: In Vivo Efficacy

Another study assessed the efficacy of the compound in vivo using scopolamine-induced oxidative stress models. While it showed some protective effects, it was noted that its bioavailability in brain tissues could limit its therapeutic potential compared to established treatments like galantamine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

  • Thiomorpholine Derivatives: describes 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, where the morpholine oxygen is replaced by sulfur.
  • Trifluoromethyl-Substituted Analogues: Compounds like 4-tert-butyl-2-(trifluoromethyl)phenol () replace morpholinylmethyl groups with trifluoromethyl. The CF₃ group introduces strong electronegativity, improving metabolic stability but reducing basicity compared to morpholine. Such modifications are common in pharmaceuticals to optimize pharmacokinetics .

Schiff Base Variants

  • Ethylene-Linked Schiff Bases: lists a structurally similar compound with an ethylene bridge instead of cyclohexyl. Computational studies suggest a 15% decrease in stability when compared to the cyclohexyl variant .
  • Bis-Thiomorpholine Derivatives: synthesizes 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol, which doubles the thiomorpholine substituents. This increases molecular weight (MW = 490.6 g/mol vs. 447.6 g/mol for the morpholine analogue) and logP (3.8 vs. 2.9), impacting bioavailability .

Pharmacological and Physicochemical Properties

Property Target Compound Thiomorpholine Analogue () Trifluoromethyl Analogue ()
Molecular Weight (g/mol) 629.8 490.6 248.3
logP 3.2 3.8 4.1
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 6 6 3
Solubility (mg/mL) 0.12 (aqueous) 0.08 (aqueous) 0.03 (aqueous)

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis :
    highlights that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the morpholinylmethyl protons resonate at δ 3.6–3.8 ppm, whereas thiomorpholine analogues show upfield shifts (δ 3.3–3.5 ppm) due to sulfur’s electron-donating effects .

  • Crystallography :
    SHELX-refined structures () reveal that the cyclohexyl ring adopts a chair conformation (puckering amplitude Q = 0.52 Å, θ = 45°), distinct from ethylene-linked variants, which exhibit planar geometry .

Structure-Activity Relationships (SAR)

  • Morpholine vs. Thiomorpholine :
    Thiomorpholine derivatives () show 20% higher inhibition of HDAC enzymes compared to morpholine analogues, attributed to enhanced hydrophobic interactions. However, they exhibit faster hepatic clearance due to sulfur oxidation .

  • Tert-Butyl Positioning : Moving the tert-butyl group from position 4 to 5 (as in ) reduces steric shielding, increasing susceptibility to oxidative degradation by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.